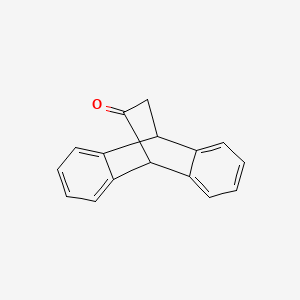
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-((4-Méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-chlorobenzoate est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure moléculaire unique, qui comprend un groupe méthoxyaniline, un groupe oxoacétyl et un groupe carbohydrazonoyl lié à un cycle phényle, qui est ensuite relié à une partie chlorobenzoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-((4-Méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-chlorobenzoate implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Le processus comprend souvent les étapes suivantes :
Formation de l’intermédiaire méthoxyaniline : Cette étape implique la réaction de l’aniline avec le méthoxybenzène dans des conditions spécifiques pour former l’intermédiaire méthoxyaniline.
Oxoacétylation : L’intermédiaire méthoxyaniline est ensuite soumis à une oxoacétylation, où un groupe oxoacétyl est introduit.
Carbohydrazonoylation : L’intermédiaire oxoacétylé subit une carbohydrazonoylation, introduisant le groupe carbohydrazonoyl.
Couplage final : L’étape finale implique le couplage de l’intermédiaire carbohydrazonoylé avec l’acide 4-chlorobenzoïque dans des conditions appropriées pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela pourrait inclure l’utilisation de catalyseurs, d’environnements de réaction contrôlés et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-((4-Méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-chlorobenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites, impliquant souvent l’utilisation d’agents réducteurs comme le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont fréquemment utilisés.
Substitution : Les conditions pour les réactions de substitution impliquent souvent l’utilisation de catalyseurs et de solvants spécifiques pour faciliter la réaction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction peut produire des formes hydrogénées plus simples du composé.
Applications de la recherche scientifique
Le 4-(2-((4-Méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-chlorobenzoate a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif pour la préparation de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement de certaines maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de divers produits chimiques industriels.
Applications De Recherche Scientifique
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 4-(2-((4-Méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-chlorobenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibant ou activant les enzymes impliquées dans des processus biologiques clés.
Interagissant avec les récepteurs : Modulant l’activité des récepteurs pour influencer les voies de signalisation cellulaire.
Modifiant l’expression génique : Affectant l’expression des gènes liés à son activité biologique.
Comparaison Avec Des Composés Similaires
Le 4-(2-((4-Méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-chlorobenzoate peut être comparé à des composés similaires pour mettre en évidence son caractère unique :
4-(2-((3-Méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-méthylbenzoate : Ce composé a une structure similaire, mais avec un groupe méthyle au lieu d’un atome de chlore, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
4-(2-((4-Méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-butoxybenzoate : La présence d’un groupe butoxy au lieu d’un atome de chlore peut modifier considérablement la réactivité et les applications du composé.
Propriétés
Numéro CAS |
601500-21-4 |
|---|---|
Formule moléculaire |
C23H18ClN3O5 |
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O5/c1-31-19-12-8-18(9-13-19)26-21(28)22(29)27-25-14-15-2-10-20(11-3-15)32-23(30)16-4-6-17(24)7-5-16/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
Clé InChI |
YSINOCMWCUEVIU-AFUMVMLFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


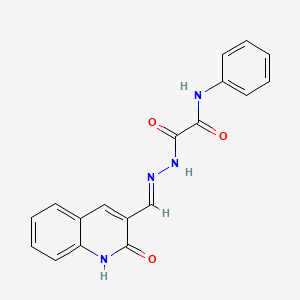
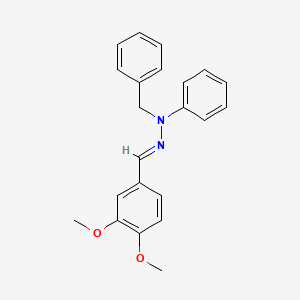

![7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11947112.png)
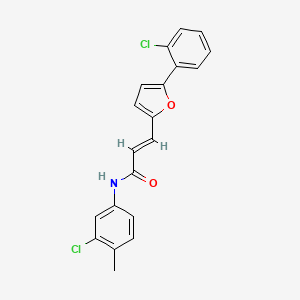
![2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid](/img/structure/B11947140.png)
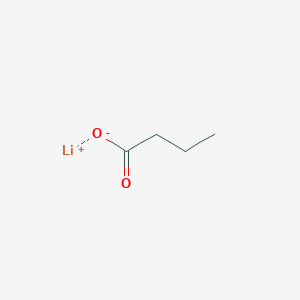
![4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile](/img/structure/B11947144.png)

![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
